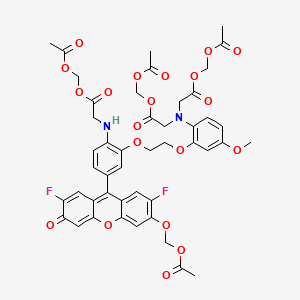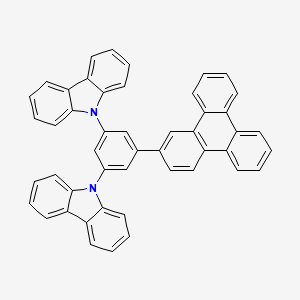
9,9'-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which make it an excellent candidate for use as a host material in phosphorescent OLEDs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of triphenylene and carbazole are reacted with a dibromo-substituted phenylene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenylene and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.
科学的研究の応用
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) has several scientific research applications:
Chemistry: Used as a host material in OLEDs due to its high triplet energy and excellent charge transport properties.
Medicine: Research is ongoing into its use in drug delivery systems, leveraging its structural stability and functionalizability.
Industry: Widely used in the development of high-efficiency OLEDs for display and lighting technologies.
作用機序
The mechanism by which 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) exerts its effects is primarily through its role as a host material in OLEDs. It facilitates efficient energy transfer from the host to the guest emitter molecules, enhancing the overall electroluminescence efficiency. The compound’s high triplet energy level ensures that it can effectively transfer energy to various phosphorescent emitters, resulting in high quantum efficiency .
類似化合物との比較
Similar Compounds
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) offers a unique combination of high triplet energy and excellent charge transport properties. This makes it particularly suitable for use in RGB phosphorescent OLEDs, where efficient energy transfer and minimal efficiency roll-off are critical .
特性
分子式 |
C48H30N2 |
|---|---|
分子量 |
634.8 g/mol |
IUPAC名 |
9-(3-carbazol-9-yl-5-triphenylen-2-ylphenyl)carbazole |
InChI |
InChI=1S/C48H30N2/c1-2-15-37-35(13-1)36-14-3-4-16-38(36)44-29-31(25-26-39(37)44)32-27-33(49-45-21-9-5-17-40(45)41-18-6-10-22-46(41)49)30-34(28-32)50-47-23-11-7-19-42(47)43-20-8-12-24-48(43)50/h1-30H |
InChIキー |
JROJVXYWOWQBAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


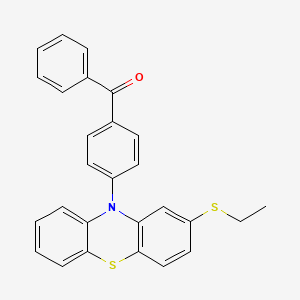
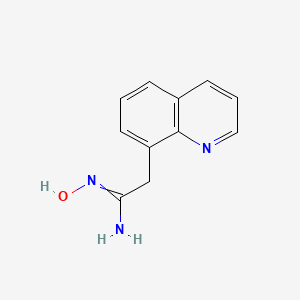
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
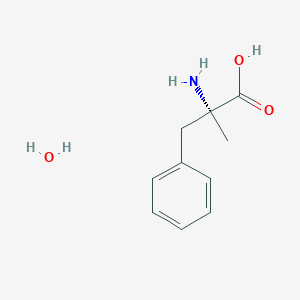
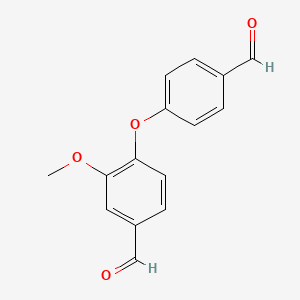
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
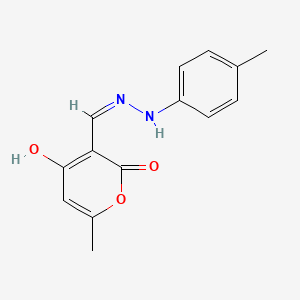
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
